8-Fluoroquinazolin-2-amine

Lipophilicity Drug Design ADME Optimization

Procuring the incorrect fluoroquinazolin-2-amine regioisomer produces structurally divergent downstream products with altered biological target engagement. 8-Fluoroquinazolin-2-amine (CAS 190274-25-0) is the validated 2-amino building block specified in WO-2019213403-A1 for CDK-targeted 2,4-diaminoquinazoline ligands and in the synthesis of compound 31, a TLR7/8 agonist influenza vaccine adjuvant. The 8-fluoro substitution creates a unique peri-position steric environment at the C-2 amino group, dictating nucleophilic substitution regioselectivity-a property absent in 5- and 6-fluoro isomers. • LogP 1.93 (vs. 1.28 for 6-fluoro isomer; ~4.5-fold greater lipophilicity) • ≥98% purity; sealed dry storage at 2-8°C • Available from stock with immediate global dispatch

Molecular Formula C8H6FN3
Molecular Weight 163.15 g/mol
CAS No. 190274-25-0
Cat. No. B066582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinazolin-2-amine
CAS190274-25-0
Molecular FormulaC8H6FN3
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C(=C1)F)N
InChIInChI=1S/C8H6FN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12)
InChIKeyQGYGXLMLUIGXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroquinazolin-2-amine: Core Identity & Specifications


8-Fluoroquinazolin-2-amine (CAS 190274-25-0), also known as 2-amino-8-fluoroquinazoline, is a fluorinated bicyclic heterocycle with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol [1]. It belongs to the 2-aminoquinazoline subclass within the broader quinazoline family, a privileged scaffold in medicinal chemistry with demonstrated utility across kinase inhibition, antiviral, and immunomodulatory programs [2]. The compound is commercially available as a research chemical building block, typically supplied at ≥95% purity, with a computed LogP of 1.93 and a topological polar surface area of 51.8 Ų [1]. Its primary value proposition lies in serving as a synthetic intermediate for constructing more complex bioactive molecules, particularly 2,4-diaminoquinazoline derivatives and CDK-targeted inhibitors, rather than as a standalone active pharmaceutical ingredient [3].

Procurement Category
Research building block for 2,4-diaminoquinazoline derivatization
Selection Logic
8-fluoro regioisomer for CDK-targeted and TLR pathway scaffold studies
Method Context
Supports cross-coupling and nucleophilic substitution at the C-4 position

Why 8-Fluoroquinazolin-2-amine Is Not Interchangeable


Although 5-, 6-, 7-, and 8-fluoroquinazolin-2-amines share the identical molecular formula (C8H6FN3) and molecular weight (163.15 g/mol), they are not interchangeable building blocks. The fluorine position on the quinazoline ring dictates the electronic environment, lipophilicity, and steric accessibility of the C-2 and C-4 amino groups for subsequent derivatization . Critically, the 8-fluoro isomer exhibits a computed LogP of 1.93 compared to 1.28 for the 6-fluoro isomer—a 0.65 log unit difference that translates to approximately a 4.5-fold difference in octanol-water partition coefficient, directly impacting reactivity in cross-coupling reactions, solubility of downstream derivatives, and passive membrane permeability of final compounds . Furthermore, the 8-position fluoro substituent occupies a peri-like spatial relationship to the C-2 amino group, creating a unique steric environment that influences nucleophilic substitution regioselectivity during derivatization—a property absent in the 5- and 6-fluoro isomers [1]. Procurement of the incorrect regioisomer will therefore produce structurally divergent downstream products with altered biological target engagement profiles.

Regioisomer Mismatch
8-Fluoro vs. 6-Fluoro isomer: A 0.65 log unit lipophilicity gap may shift ADME profiles of downstream derivatives, requiring property review.
Steric Environment
The peri-like 8-fluoro substitution influences C-4 regioselectivity; 5- and 6-fluoro isomers lack this steric constraint and may alter derivatization outcomes.
Scaffold Precedent
Alternative regioisomers are not specified in CDK/TLR7/8 patent families, which may introduce synthetic precedent risk.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Comparison: 8-Fluoro vs. 6-Fluoro Isomer

The 8-fluoroquinazolin-2-amine regioisomer exhibits a computed octanol-water partition coefficient (LogP) of 1.93, which is substantially higher than the 1.28 LogP of 6-fluoroquinazolin-2-amine . This difference of 0.65 LogP units corresponds to an approximately 4.5-fold greater lipophilicity for the 8-fluoro isomer. In the context of fragment-based drug design and building block selection, this differential lipophilicity means that 8-fluoroquinazolin-2-amine-derived final compounds will inherently possess higher LogD values compared to those derived from the 6-fluoro isomer, all else being equal—an important consideration for optimizing blood-brain barrier penetration, tissue distribution, and CYP450 metabolic stability [1]. The 5-fluoro and 7-fluoro isomers share the same 1.93 LogP as the 8-fluoro compound, making the 6-fluoro isomer the distinct outlier in this fluorinated regioisomer series .

Lipophilicity Comparison
Cross-study comparable
8-Fluoro LogP 1.93 vs. 6-Fluoro LogP 1.28 (Δ +0.65); 4.5-fold higher partition coefficient reported
Supports lipophilicity-driven ADME differentiation in scaffold selection
Computed values; class-level ADME inference
Lipophilicity Drug Design ADME Optimization

Patented Synthetic Utility in CDK Inhibitors

International patent WO-2019213403-A1 (Inhibitors of Cyclin-Dependent Kinases, priority date 2018-05-02) explicitly lists 8-fluoroquinazolin-2-amine as a synthetic intermediate for constructing CDK inhibitor compounds [1]. This patent, assigned to the University Health Network, describes quinazoline-based compounds that inhibit cyclin-dependent kinases for cancer treatment. The specification of this particular fluoroquinazoline regioisomer as a building block, rather than the 5-, 6-, or 7-fluoro analogs, indicates that the 8-fluoro substitution pattern provides a specific structural prerequisite for binding interactions within the CDK active site [1]. Additionally, the 8-fluoroquinazolin-2-amine scaffold has been independently utilized to construct (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (compound 31), a TLR7/8 agonist investigated as a vaccine adjuvant, further demonstrating the scaffold's privileged status in immunomodulatory drug discovery [2].

CDK Inhibitor Synthetic Utility
Supporting evidence
Explicitly named in WO-2019213403-A1 for CDK inhibitor synthesis; also used in TLR7/8 agonist compound 31
Reported synthetic precedent may reduce pathway-specific synthesis risk
Patent-based qualitative evidence; experimental validation review needed
Kinase Inhibitors CDK Cancer Therapeutics

Topological Polar Surface Area and Permeability

The computed topological polar surface area (TPSA) for 8-fluoroquinazolin-2-amine is 51.80 Ų, compared to 52.53 Ų for the 6-fluoro isomer and 52.53 Ų for the 8-chloro analog . While this absolute difference of 0.73 Ų appears modest, TPSA values below 60 Ų are generally associated with favorable passive membrane permeability, and the 8-fluoro isomer sits 0.73 Ų further below this threshold than its 6-fluoro counterpart [1]. In the closely related 8-chloro congener (LogP = 1.80, TPSA = 52.53 Ų), the larger chlorine atom (van der Waals radius 1.75 Å vs. fluorine 1.47 Å) creates additional steric bulk at the 8-position while maintaining lower lipophilicity than the 8-fluoro compound, which can affect the binding pose of downstream derivatives in ways that differ from the fluorinated scaffold .

TPSA & Halogen Steric Bulk
Cross-study comparable
TPSA 51.80 Ų (8-F); vdW radius F 1.47 Å vs. Cl 1.75 Å
Supports passive permeability differentiation vs. 6-fluoro and 8-chloro analogs
Computed TPSA values; class-level CNS permeability inference
Physicochemical Properties Permeability Molecular Descriptors

Thermal Stability and Handling Equivalence

The boiling point of 8-fluoroquinazolin-2-amine is reported as 373.66 °C at 760 mmHg, with a density of 1.401 g/cm³ and a flash point of 179.78 °C . These values are essentially identical to those of the 5-, 6-, and 7-fluoro regioisomers, all of which exhibit boiling points in the 373.7 ± 0.1 °C range . This physical property equivalence across the regioisomeric series means that no differentiation exists in terms of thermal stability or storage requirements—all four fluoroquinazolin-2-amines can be handled under standard ambient conditions with protection from light and moisture . The practical procurement implication is that thermal handling and shipping considerations do not favor any one regioisomer over another; the selection must be driven solely by the chemical and biological differentiation factors described in the other evidence items .

Thermal Handling Equivalence
Data to verify
Boiling Point ~373.7 °C; Density ~1.401 g/cm³; identical across regioisomers
No procurement differentiation based on thermal handling; selection relies on chemical and biological context
Predicted/computed values; supplier-specific COA review recommended
Physical Properties Storage Handling Safety

Optimal Applications in Medicinal Chemistry & Chemical Biology


CDK Inhibitor Lead Optimization

For research groups pursuing cyclin-dependent kinase (CDK) inhibitors based on the quinazoline chemotype, 8-fluoroquinazolin-2-amine serves as the structurally validated 2-amino building block specified in WO-2019213403-A1 [1]. The 8-fluoro substitution provides a defined electronic and steric environment at the quinazoline C-2 position for subsequent C-4 functionalization to generate 2,4-diaminoquinazoline CDK ligands. Procurement of the 6-fluoro or 7-fluoro isomer for this application would yield regioisomeric products not covered by the existing patent precedent, potentially leading to loss of CDK binding affinity or altered kinase selectivity profiles. The higher LogP of the 8-fluoro isomer (1.93 vs. 1.28 for 6-fluoro) also contributes to enhanced passive permeability of the final CDK inhibitor candidates, which may be beneficial for intracellular target engagement .

TLR7/8 Agonist & Vaccine Adjuvant Development

The demonstrated synthesis of (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (compound 31), a TLR7/8 agonist evaluated as an influenza vaccine adjuvant, establishes 8-fluoroquinazolin-2-amine as the preferred building block for immunomodulatory 2,4-diaminoquinazoline derivatives [1]. The 8-fluoro substituent's peri-position relationship to the C-2 amino group creates a unique conformational constraint that influences the dihedral angle between the quinazoline core and the C-4 amino substituent, potentially affecting TLR7/8 receptor recognition. Researchers developing innate immune system modulators should prioritize the 8-fluoro isomer over the 6-fluoro isomer, as the latter's different substitution geometry would produce distinct three-dimensional pharmacophore presentations [1].

Lipophilicity-Driven ADME Building Block

In fragment-based or structure-based drug design campaigns where systematic LogD modulation is critical, the 8-fluoroquinazolin-2-amine building block offers a LogP of 1.93—a value that is 0.65 log units higher than the 6-fluoro isomer (LogP 1.28) and 0.72 log units higher than unsubstituted quinazolin-2-amine (LogP 1.21) [1]. This difference is pharmaceutically meaningful: a 0.65 LogP increase predicts approximately 4.5-fold greater lipophilicity, which can be leveraged to improve blood-brain barrier penetration for CNS-targeted programs or, conversely, may require compensatory polarity introduction if oral bioavailability optimization demands lower LogD values. The 8-fluoro isomer should be selected when higher lipophilicity is desired in the final compound series, while the 6-fluoro isomer is preferable when lower LogD is the design objective .

SAR Studies of Fluorine Position on Kinase Selectivity

For systematic SAR exploration of fluorine positional effects on kinase selectivity, 8-fluoroquinazolin-2-amine is an essential comparator compound alongside its 5-, 6-, and 7-fluoro regioisomers. The Aurora A kinase inhibitor study by Elsherbeny et al. (2022) demonstrated that an 8-fluoroquinazoline-4-carboxylic acid derivative (compound 6e) achieved selective Aurora A inhibition with an IC50 of 168.78 μM against MCF-7 cells and selectivity over 13 other kinases in a panel assay, with G1 phase cell cycle arrest and apoptosis induction [1]. While this study evaluated a more complex 2,4-disubstituted derivative, the 8-fluoro substitution pattern was integral to the observed selectivity profile, establishing that the fluorine position—not merely its presence—is a critical determinant of kinase binding selectivity. Procurement of the full regioisomeric panel including 8-fluoroquinazolin-2-amine enables rigorous fluorine positional SAR investigations [1].

Application
Selection Property
Validation Focus
CDK inhibitor lead optimization
Patent-specified 8-fluoro scaffold
C-4 derivatization consistency and kinase selectivity review
TLR7/8 agonist and vaccine adjuvant research
Peri-position fluoro constraint
Dihedral angle effects on pharmacophore presentation
Lipophilicity-driven ADME building block studies
Higher LogP (1.93) for CNS-permeability context
LogD modulation and membrane permeability endpoints
Fluorine positional SAR on kinase selectivity
8-fluoro regioisomer comparator
Regioisomeric panel evaluation and selectivity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.